molecular formula C17H21NO5 B5437869 N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine

Cat. No. B5437869
M. Wt: 319.4 g/mol
InChI Key: RRTLWVNESVIBJO-UHFFFAOYSA-N
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Description

“N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various organic halides . For example, the reaction of 7-amino-4-methylcoumarin with organic halides has been used to synthesize a number of new [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve refluxing in ethanol/acetic acid . The products are then filtered, washed, and recrystallized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy, which provides information about the functional groups present in the molecule . The melting point of similar compounds has also been reported .

Future Directions

The future directions for research on “N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine” could include further investigation into its synthesis, characterization, and potential biological activities. Given the antimicrobial, antifungal, and tuberculostatic activity of similar compounds , it would be interesting to explore whether “this compound” exhibits similar properties.

properties

IUPAC Name

2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-4-10-7-14(20)23-16-11(10)5-6-13(19)12(16)8-18-15(9(2)3)17(21)22/h5-7,9,15,18-19H,4,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLWVNESVIBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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